molecular formula C15H14N2O B7468049 N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide

N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7468049
M. Wt: 238.28 g/mol
InChI Key: VZWVNCIXZLYSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as compound X, is a novel small molecule that has gained significant attention due to its potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Compound X has shown potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neuroscience, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X is not fully understood. However, studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X inhibits the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, and MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X leads to various biological effects, including inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Compound X has also been shown to modulate the immune response by reducing inflammation and cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in lab experiments is its high potency and selectivity. Compound X has been shown to be highly effective in inhibiting the activity of HDACs and MMPs at low concentrations. Another advantage is its stability and solubility, which make it easy to handle and store. However, one limitation of using N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research and development of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other scientific research areas, such as infectious diseases and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis method of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X to improve its yield and reduce its cost.

Synthesis Methods

Compound X has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most common method used to synthesize N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction yields N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in good to excellent yields.

properties

IUPAC Name

N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(17-14-6-8-16-9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-10H,1-3H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWVNCIXZLYSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide

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